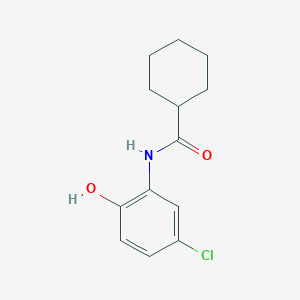
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide, also known as CHCA, is a chemical compound that has been widely studied for its potential applications in scientific research. CHCA is a derivative of salicylamide and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is not yet fully understood. However, it is believed that N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide acts as a chelating agent, binding to metal ions and forming stable complexes. This binding process results in a change in the fluorescence properties of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide, allowing for the detection of metal ions.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties, N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide in lab experiments is its high selectivity and sensitivity towards metal ions. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide. One area of interest is the development of new fluorescent probes based on the structure of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide. Another area of research involves the use of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide and its potential applications in scientific research.
Méthodes De Synthèse
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclohexanecarboxylic acid with 5-chloro-2-hydroxyaniline in the presence of a suitable catalyst. Other methods include the reaction of cyclohexanecarboxylic acid chloride with 5-chloro-2-hydroxyaniline in the presence of a base or the reaction of cyclohexanone with 5-chloro-2-hydroxybenzoyl chloride in the presence of a reducing agent.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide as a fluorescent probe for the detection of metal ions. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been shown to exhibit high selectivity and sensitivity towards a range of metal ions, including copper, zinc, and iron.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGUCYZFVPAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)

![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)


![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)